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RAF265 & Metabolic Response Assessment

The following table summarizes the key experimental data on RAF265's performance in metabolic response

assessment across preclinical and clinical studies.

Assessment . Key Metabolic Supporting Data &
Model / Population o o Source
Context Response Findings Response Criteria
Preclinical A375M (B-Raf V600E) Significant inhibition of DNA microarray [1]
Assessment melanoma xenografts in ~ FDG accumulation showed decreased
mice [1] observed 1 day after gene expression in
treatment, persisting glucose metabolism
for 2 weeks [1]. pathways [1].
Clinical Trial 77 patients with 12 out of 58 evaluable Metabolic response [2] [3]
(Phase I) advanced/metastatic patients (20.7%) was assessed as a

melanoma [2] [3]

achieved a Partial
Metabolic Response
(PMR) [2].

secondary endpoint
using FDG-PET [2].

RAF265 is an orally available small molecule inhibitor that targets both mutant/wild-type RAF kinase and

VEGFR-2, providing a dual mechanism of action against tumor proliferation and angiogenesis [2] [1]. The
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phase I clinical trial established a maximum tolerated dose (MTD) of 48 mg once daily [2] [3].

Experimental Protocols for Metabolic Assessment

The methodologies for evaluating RAF265's effect on tumor metabolism are crucial for interpreting the data.

¢ Preclinical FDG-PET Protocol (Mouse Xenograft): The studies used nude mice implanted with
A375M human melanoma cells [1]. Animals were treated with 100 mg/kg RAF265 or vehicle orally
every two days [1]. Small animal FDG-PET scans were performed at baseline and serially after
treatment initiation. FDG accumulation was measured, and a significant decrease in treated
xenografts was confirmed as early as one day after treatment [1].

¢ Clinical Trial Protocol (Phase I): Patients with locally advanced or metastatic melanoma received
oral RAF265 in 28-day cycles [2]. Tumor metabolic response was evaluated using FDG-PET at
baseline and periodically during treatment [2]. A partial metabolic response (PMR) was defined using
standard criteria, though the specific criteria (e.g., EORTC or PERCIST) are not detailed in the
available excerpts [2].

Key Signaling Pathways and Workflows

The following diagrams illustrate the biological pathways targeted by RAF265 and the experimental

workflow used in preclinical studies.
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Interpretation and Context

¢ Mechanism of Metabolic Reduction: The decrease in FDG uptake is linked to RAF265's inhibition
of the MAPK signaling pathway [2]. This inhibition can lead to the translocation of glucose transporter
GLUT1 from the cell membrane to the cytosol, reducing the tumor's capacity to take up glucose, as
observed with other MAPK pathway inhibitors [4].

¢ Clinical Development Status: The search results indicate that while the phase | trial was completed,
the Phase Il portion (dose expansion) of the study was cancelled [5]. This suggests that while
RAF265 demonstrated proof-of-concept for metabolic response, its clinical development may not
have advanced further.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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